2-Chloro-1-heptene
Description
Historical Context and Evolution of Research in Halogenated Alkenes
The study of halogenated organic compounds has a rich history, dating back to the 19th century with the development of systematic organic chemistry. wikipedia.org Early methods for creating carbon-halogen bonds, such as the addition of halogens and hydrogen halides to alkenes, were foundational. wikipedia.org These reliable and straightforward methods made haloalkanes and haloalkenes readily available for industrial and laboratory use. wikipedia.org
Initially, research focused on understanding the fundamental reactivity of these compounds, including substitution and addition reactions. nih.gov The introduction of a halogen atom to an alkene backbone was found to significantly influence the molecule's reactivity, polarizing the double bond and making it susceptible to various transformations. studymind.co.uk Over time, the focus shifted towards more complex aspects, such as stereochemistry and the mechanisms of these reactions. nih.gov A significant breakthrough was the proposal of halonium ions as intermediates in the halogenation of alkenes, which explained the observed stereospecificity of these reactions. nih.govmasterorganicchemistry.com
As the 20th century progressed, the synthetic utility of halogenated alkenes became increasingly apparent, with applications in the synthesis of complex molecules like steroids. nih.gov The rise of analytical techniques such as NMR spectroscopy further deepened the understanding of these compounds' structures and reaction intermediates. nanobioletters.com In recent decades, research has been driven by the need for more selective and efficient synthetic methods, leading to the development of catalytic and asymmetric halogenation reactions. nih.gov This evolution has been paralleled by a growing awareness of the environmental impact of some halogenated compounds, prompting research into more sustainable synthetic routes and less toxic alternatives. mdpi.com
Contemporary Significance of 2-Chloro-1-heptene in Organic Synthesis and Mechanistic Studies
This compound, a member of the halogenated alkene family, serves as a valuable building block and model substrate in modern organic chemistry. Its structure, featuring a reactive vinyl chloride moiety, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.
In organic synthesis, the chlorine atom in this compound can be displaced through nucleophilic substitution reactions, while the double bond can undergo addition reactions. These dual functionalities allow for the introduction of various functional groups, enabling the construction of intricate molecular architectures. For instance, similar chloroalkenes are utilized in polymerization processes and cross-coupling reactions, which are fundamental to the creation of new materials and pharmaceutical compounds. The preparation of other functionalized heptene (B3026448) derivatives, such as 1,2-dichloroheptane (B14729195) and 1-heptyne (B1330384), can be achieved from related heptene precursors through halogenation and elimination reactions, respectively, highlighting the synthetic versatility of this class of compounds. vaia.com
From a mechanistic standpoint, this compound is an important substrate for studying the intricacies of electrophilic addition and substitution reactions. The electron-withdrawing nature of the chlorine atom influences the regioselectivity of reactions, often directing incoming electrophiles according to principles like Markovnikov's rule, which dictates the formation of the more stable carbocation intermediate. libretexts.org The stereochemical outcome of reactions involving this compound and similar alkenes provides valuable insights into reaction pathways, such as the formation of cyclic halonium ions in halogenation reactions, which leads to anti-addition products. masterorganicchemistry.com Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, are employed to model the geometry and electronic properties of such molecules, helping to rationalize and predict their reactivity. nanobioletters.comresearchgate.net
Recent research has also explored the use of functionalized alkenes in sophisticated catalytic processes. For example, the development of asymmetric hydrocarbonylation of alkenes bearing a nearby functional group demonstrates the potential for creating chiral molecules with high enantioselectivity. nih.gov Additionally, visible-light photocatalysis has emerged as a powerful tool for the functionalization of unactivated alkenes, offering sustainable and efficient methods for constructing complex molecular structures. nih.govrsc.org Studies on the co-oligomerization of ethylene (B1197577) with α-olefins like 1-heptene (B165124), catalyzed by transition metal complexes, provide mechanistic insights into the formation of longer-chain hydrocarbons. nih.gov
Scope and Research Trajectories for this compound Investigations
The future of research involving this compound and related functionalized alkenes is poised to expand in several exciting directions. A primary focus will be the development of novel catalytic systems that enable more efficient and selective transformations. This includes the design of catalysts for asymmetric synthesis, allowing for the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.gov
Another promising avenue is the continued exploration of green chemistry principles in the synthesis and application of these compounds. This involves the use of more environmentally benign reagents and solvents, as well as the development of catalytic processes that minimize waste and energy consumption. Visible-light photocatalysis is a particularly promising area in this regard, offering mild reaction conditions and unique reactivity patterns. nih.govrsc.org
Mechanistic investigations will also remain a cornerstone of future research. A deeper understanding of reaction intermediates and transition states, aided by advanced spectroscopic techniques and computational modeling, will enable the rational design of new reactions and catalysts. acs.org For example, time-resolved spectroscopy could provide invaluable data on the dynamics of catalytic cycles. acs.org
Furthermore, the unique electronic properties of haloalkenes suggest their potential application in materials science and supramolecular chemistry. The ability of the halogen-substituted double bond to act as an electron density acceptor could be exploited in the design of novel functional materials and self-assembling systems. researchgate.net The functionalization of alkenes using single-atom catalysts is also an emerging field with the potential to provide highly efficient and selective transformations. mdpi.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H13Cl | lookchem.com |
| Molecular Weight | 132.63 g/mol | nih.gov |
| Boiling Point | 141.4 °C at 760 mmHg | lookchem.com |
| Density | 0.882 g/cm³ | lookchem.com |
| Refractive Index | 1.4349 | lookchem.com |
| Flash Point | 35.1 °C | lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
2-chlorohept-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl/c1-3-4-5-6-7(2)8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOOUUKHBWDROO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555777 | |
| Record name | 2-Chlorohept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65786-11-0 | |
| Record name | 2-Chlorohept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Chloro 1 Heptene and Its Derivatives
Regioselective and Stereoselective Synthesis of 2-Chloro-1-heptene
The most direct and atom-economical approach for synthesizing this compound is the hydrochlorination of the terminal alkyne, 1-heptyne (B1330384). acs.orgrsc.org This reaction's primary challenge lies in controlling regioselectivity—the specific placement of the chlorine atom. The addition of hydrogen chloride (HCl) across the triple bond can result in two possible regioisomers: this compound via Markovnikov addition and 1-chloro-1-heptene through anti-Markovnikov addition. Achieving high selectivity for the desired 2-chloro isomer is paramount for synthetic utility.
To overcome the challenges of regioselectivity in alkyne hydrochlorination, various advanced catalytic systems have been developed. Traditional uncatalyzed hydrochlorination with HCl gas is often limited and can lead to mixtures of products. rsc.org Modern catalysis offers precise control over the reaction outcome.
Ruthenium-Based Catalysts: An unprecedented direct and selective ruthenium-catalyzed hydrochlorination of terminal alkynes has been reported to produce vinyl chlorides in excellent yields. nih.govdntb.gov.ua This method proceeds at room temperature and selectively forms the regioisomer resulting from a formal Markovnikov addition, which in the case of 1-heptyne would yield this compound. nih.gov Mechanistic studies indicate a stereoselective syn-addition of HCl to the alkyne. nih.gov
Gold-Based Catalysts: Gold catalysts have also emerged as highly effective for the regioselective hydrochlorination of unactivated alkynes. acs.orgorganic-chemistry.org Researchers have developed a homogeneous gold(I)-catalyzed system that overcomes the typical incompatibility of cationic gold catalysts with chloride ions. acs.org This is achieved through hydrogen-bonding activation of the gold-chloride bond. acs.org The method demonstrates high regioselectivity for the Markovnikov product, exhibits broad functional group tolerance, and can be performed in the open air, highlighting its practical utility. acs.org
| Catalyst System | Typical Substrate | Selectivity | Key Advantages | Reference |
|---|---|---|---|---|
| Ruthenium Complex | Terminal Alkynes | High for Markovnikov product | Excellent yields, room temperature, high atom economy. | nih.gov |
| Gold(I) Complex with DMPU/HCl | Unactivated Alkynes | High for Markovnikov product | Chloride-tolerant, scalable, can be conducted in open air. | acs.org |
| Tellurium Tetrachloride (TeCl₄) | 1-Heptene (B165124) | Quantitative yield of trichloro-(2-chloroheptyl)-λ⁴-tellane | Highly regioselective for addition across the double bond. | arkat-usa.orgresearchgate.net |
While this compound itself is an achiral molecule, the principles of asymmetric induction are critical for the synthesis of its chiral derivatives, which may possess significant biological activity. altervista.orgmsu.edu Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, guided by a chiral feature in the substrate, reagent, catalyst, or environment. msu.edu
In the context of forming a chiral analogue of this compound, a chiral catalyst could be employed. For instance, a hydroarylation reaction catalyzed by a palladium complex bearing a chiral ligand like (R)-BINAP can create multiple stereocenters with high control. nih.gov While this specific reaction applies to bicyclic alkenes, the underlying principle of using chiral Lewis acids or transition metal complexes to create a "chiral pocket" around the substrate can be applied to reactions involving prochiral precursors to generate enantioenriched products. scielo.br The development of such catalytic systems allows for the creation of up to four new stereocenters in a single step with high regio- and stereoselectivity, as seen in certain Diels-Alder reactions. scielo.br
A recent study detailed the synthesis of a library of chiral 2-amido dienes using palladium catalysis, which were then used in Diels-Alder reactions to produce chiral cyclic ketones with high enantioselectivity (up to 92% ee). nih.gov This demonstrates how catalytic methods can be used to build chiral complexity, a strategy applicable to the synthesis of complex molecules derived from simple olefinic structures.
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to produce complex, enantiopure molecules. researchgate.netucl.ac.uk This strategy is particularly valuable for preparing chiral precursors that can be converted into derivatives of this compound.
Enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases, are widely used for the asymmetric reduction of prochiral ketones to furnish chiral secondary alcohols with high enantiomeric excess. researchgate.netmdpi.com For example, a precursor ketone containing a heptene (B3026448) chain could be enzymatically reduced to a specific chiral alcohol. This alcohol then serves as an enantioenriched building block for further chemical transformations. Researchers have successfully used ketoreductases with cofactors like NADPH for the asymmetric reduction of various ketones, achieving high enantiomeric excess (>98% ee). researchgate.net This enzymatic step establishes the key stereocenter, which is then carried through subsequent chemical reactions.
This approach has been applied to synthesize precursors for potent natural products like cryptophycins, where an Evans asymmetric aldol (B89426) reaction sets the initial stereochemistry, followed by enzymatic steps or further chemical modifications. nih.gov The integration of biocatalytic steps, such as those using transketolase or monoamine oxidase, provides a powerful pathway to create structurally diverse and optically pure compounds from simple starting materials. ucl.ac.ukmdpi.com
Chiral Induction in this compound Formation
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. igitsarang.ac.inresearchgate.net Key principles include maximizing atom economy, using safer solvents, and minimizing waste. igitsarang.ac.in
One of the core tenets of green chemistry is the reduction or replacement of volatile and hazardous organic solvents. Research has explored conducting reactions in alternative media like water or under solvent-free conditions.
Aqueous Medium Reactions: Water is an attractive solvent due to its low cost, non-flammability, and environmental benignity. While organic substrates often have low solubility in water, the use of surfactants or specialized catalysts can facilitate reactions. For example, the industrial polymerization of vinyl chloride can be carried out in an aqueous medium. nih.gov Similarly, certain catalytic processes, such as the Diels-Alder reaction, have been successfully performed in water, sometimes with enhanced reactivity. mjcce.org.mk The development of water-tolerant catalysts for the hydrochlorination of alkynes could enable the synthesis of this compound in an aqueous system, significantly improving the environmental profile of the process.
Solvent-Free Reactions: Solvent-free, or solid-state, reactions offer another green alternative, often accelerated by microwave irradiation. researchgate.net This technique can lead to shorter reaction times, higher yields, and cleaner reaction profiles by minimizing side reactions. For instance, the synthesis of chalcones has been efficiently achieved using a solvent-free microwave-assisted method, with yields exceeding 90%. researchgate.net Applying this approach to the synthesis of this compound, perhaps by adsorbing the reactants onto a solid support like fly ash, could eliminate the need for solvents entirely. researchgate.net
Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. researchgate.net
The direct hydrochlorination of 1-heptyne to this compound is an addition reaction, which is inherently 100% atom-economical in theory, as all atoms of the reactants (C₇H₁₂ and HCl) become part of the desired product (C₇H₁₃Cl). rsc.orgnih.gov This contrasts sharply with substitution or elimination reactions, which generate stoichiometric byproducts, thus lowering the atom economy.
| Reaction | Equation | Atom Economy | Reference |
|---|---|---|---|
| Hydrochlorination of 1-Heptyne | C₇H₁₂ + HCl → C₇H₁₃Cl | 100% | researchgate.net |
Exploiting Renewable Feedstocks for Heptene Scaffolding
The transition from petrochemical-based manufacturing to sustainable processes is a central goal of green chemistry. A key strategy is the use of renewable feedstocks, such as lignocellulosic biomass, to produce platform chemicals that can be upgraded into valuable products. rsc.orgwordpress.com While direct synthesis of this compound from biomass is an emerging area, established principles for converting biomass into hydrocarbon scaffolds are applicable.
Lignocellulosic biomass can be broken down into sugar platform molecules. For instance, cellulose (B213188) and hemicellulose can be converted into chemicals like 5-(hydroxymethyl)furfural (5-HMF) and furfural. rsc.orgmdpi.com These furanic compounds can then undergo a series of catalytic transformations, including hydrogenations and ring-opening reactions, to produce linear C5 and C6 chains. Further C-C coupling reactions can extend these chains to the C7 backbone required for a heptene scaffold.
Another significant renewable feedstock is plant oils, which are composed of triglycerides of fatty acids. fnr.de Through processes like isomerizing metathesis, long-chain fatty acids can be tailored to produce specific alkenes. fnr.de For example, oleic acid, an 18-carbon fatty acid, can be catalytically altered to generate shorter-chain olefins that could serve as precursors to the heptene framework. These bio-based approaches offer the potential to reduce reliance on fossil fuels and avoid the use of hazardous materials often associated with traditional chemical synthesis. rsc.org
Table 1: Potential Bio-Based Routes to Heptene Precursors
| Renewable Feedstock | Key Platform Intermediate | Potential Conversion Strategy | Target Heptene Precursor |
|---|---|---|---|
| Lignocellulose (e.g., wood, agricultural waste) | Furfural / 5-HMF | Catalytic Hydrogenation, Ring Opening, Chain Elongation | 1-Heptene or 1-Heptyne |
| Plant Oils (e.g., rapeseed oil) | Unsaturated Fatty Acids (e.g., Oleic Acid) | Isomerizing Metathesis, Hydroformylation | 1-Heptene |
| Glucose (from starch or cellulose) | Sorbitol | Hydrogenolysis, Dehydration | Heptanes/Heptenes |
Flow Chemistry and Continuous Processing for Scalable Production
For industrial-scale synthesis, flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov These systems allow for reactions to be conducted under conditions of high temperature and pressure with precise control, often leading to higher yields and selectivities in shorter reaction times. wiley-vch.dethieme-connect.de
The synthesis of this compound can be adapted to a continuous flow process. One potential batch method involves the anti-Markovnikov addition of hydrogen chloride (HCl) to 1-heptyne. In a flow setup, gaseous HCl and a solution of 1-heptyne in an appropriate solvent could be continuously pumped through a heated packed-bed reactor containing a suitable catalyst. This approach minimizes the inventory of reactive materials at any given time and allows for rapid optimization of reaction parameters such as temperature, pressure, and residence time. wiley-vch.de
Another route amenable to flow processing is the chlorination of a precursor alcohol. For example, the conversion of an alcohol to a chloride using a chlorinating agent like sulfuryl chloride can be performed in a flow reactor. nih.gov The improved mixing and heat dissipation in a microreactor or packed-bed reactor can prevent the formation of hotspots and reduce the occurrence of side reactions, leading to a cleaner product profile. nih.gov The implementation of flow chemistry can turn complex or hazardous reactions into scalable and more efficient processes. wiley-vch.de
Table 2: Comparison of Batch vs. Potential Flow Synthesis of this compound
| Parameter | Traditional Batch Synthesis | Proposed Flow Synthesis |
|---|---|---|
| Reaction Vessel | Large stirred-tank reactor | Microreactor or Packed-Bed Reactor |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway | Inherently safer with small reaction volumes and superior heat control. nih.gov |
| Scalability | Difficult to scale; "scaling-up" requires complete process redesign | Easily scalable by running the system for longer ("scaling-out") or using multiple reactors in parallel. wiley-vch.de |
| Reaction Time | Often several hours to ensure completion. thieme-connect.de | Significantly reduced, from hours to minutes or even seconds. nih.gov |
| Process Control | Difficult to control temperature and mixing, leading to potential side products | Precise control over temperature, pressure, and residence time, leading to higher selectivity. thieme-connect.de |
Derivatization Strategies for this compound Towards Functionalized Intermediates
The dual functionality of this compound makes it a valuable starting material for creating more complex molecules. The vinyl chloride moiety can participate in a variety of transformations, including cross-coupling reactions, while the double bond is available for addition reactions.
Nucleophilic Substitution and Cross-Coupling Reactions: The chlorine atom can be replaced by various nucleophiles, although this is often less facile than with saturated alkyl chlorides. More significantly, the vinyl chloride structure is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki couplings, which form new carbon-carbon bonds, can be performed using this compound and a boronic acid derivative. Similarly, Sonogashira coupling with a terminal alkyne can introduce an alkyne group into the molecule. google.com These reactions are fundamental in synthetic organic chemistry for building complex molecular frameworks from simpler precursors.
Reactions at the Double Bond: The alkene portion of this compound can undergo electrophilic addition reactions. For example, reaction with halogens like chlorine (Cl₂) or bromine (Br₂) would yield dihalogenated heptane (B126788) derivatives. vaia.com Oxidation of the double bond using reagents such as potassium permanganate (B83412) or ozone can lead to the formation of diols, aldehydes, or carboxylic acids, depending on the reaction conditions.
These derivatization strategies allow for the transformation of this compound into a wide array of functionalized intermediates, which are themselves useful in the synthesis of pharmaceuticals, agrochemicals, and materials.
Table 3: Key Derivatization Reactions of this compound
| Reaction Type | Reagents | Functional Group Transformation | Product Class |
|---|---|---|---|
| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | C-Cl → C-R (Aryl, Vinyl) | Substituted Heptenes. |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | C-Cl → C-C≡C-R | Enynes. google.com |
| Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, R₂N⁻) | C-Cl → C-Nu | Vinyl Ethers, Enamines. |
| Oxidation | O₃; or KMnO₄ | C=C → C=O, -COOH | Aldehydes, Carboxylic Acids. |
| Halogenation | Cl₂, Br₂ | C=C → C(X)-C(X) | 1,2-Dihalo-2-chloroheptanes. vaia.com |
| Epoxidation | Peroxy acids (e.g., mCPBA) | C=C → Epoxide | Chloro-heptene oxide. |
Mechanistic Organic Chemistry of 2 Chloro 1 Heptene Reactivity
Electrophilic Addition Reactions to the Olefinic Bond
The electron-rich π-bond of the alkene in 2-chloro-1-heptene is susceptible to attack by electrophiles. aakash.ac.in This initiates an addition reaction where the double bond is broken and new single bonds are formed. scribd.com The presence of the chlorine atom influences the reaction's regioselectivity and can affect the stability of intermediates.
Regioselectivity and Stereoselectivity of Addition Reactions
Regioselectivity: The addition of unsymmetrical reagents (H-X, H₂O) to the unsymmetrical double bond of this compound can theoretically yield two different constitutional isomers, also known as regioisomers. The outcome of these reactions is often governed by Markovnikov's rule, which states that in the addition of a protic acid HX to an alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, and the halide (or other nucleophilic group) attaches to the carbon with more alkyl substituents. masterorganicchemistry.comlibretexts.org This preference is due to the formation of the more stable carbocation intermediate. libretexts.orgmsu.edu In the case of this compound, protonation of the C1 carbon leads to a secondary carbocation at C2, which is also an allylic carbocation, potentially stabilized by resonance. Protonation at C2 would lead to a primary carbocation at C1, which is significantly less stable. Therefore, the addition of an electrophile is expected to predominantly occur at the C1 position, with the subsequent nucleophilic attack at the C2 position.
Stereoselectivity: Electrophilic addition reactions can also exhibit stereoselectivity, leading to the preferential formation of one stereoisomer over another. This can manifest as either syn-addition (both new groups add to the same face of the double bond) or anti-addition (the groups add to opposite faces). masterorganicchemistry.com The stereochemical outcome is highly dependent on the reaction mechanism. For instance, the addition of halogens like Br₂ or Cl₂ often proceeds through a cyclic halonium ion intermediate, resulting in anti-addition. aakash.ac.in The addition of hydrogen halides (H-X) can be less stereoselective, potentially leading to a mixture of syn and anti products, especially if a "free" carbocation intermediate is formed. masterorganicchemistry.com
Detailed Kinetic and Thermodynamic Studies
The course of an electrophilic addition reaction can be influenced by whether it is under kinetic or thermodynamic control. libretexts.org
The formation of an ion pair between the carbocation intermediate and the counter-ion can also influence the reaction kinetics, potentially favoring the product of addition at the carbon atom closest to the initial electrophilic attack. libretexts.org
Catalyst Influence on Reaction Pathways and Selectivity
Catalysts play a pivotal role in directing the pathways and selectivity of electrophilic additions. nih.govrsc.org
Nucleophilic Substitution Reactions Involving the Chlorinated Carbon
The chlorine atom in this compound is attached to an allylic carbon. This structural feature significantly influences its reactivity in nucleophilic substitution reactions. Allylic halides are generally more reactive than their saturated counterparts in both Sₙ1 and Sₙ2 reactions. youtube.com
Sₙ1, Sₙ2, and Sₙ2' Pathways in Allylic Systems
Sₙ1 Pathway: The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com Allylic systems like this compound readily undergo Sₙ1 reactions because the resulting allylic carbocation is stabilized by resonance, delocalizing the positive charge over two carbon atoms. libretexts.orgmasterorganicchemistry.com This delocalization lowers the activation energy for carbocation formation. Sₙ1 reactions are favored by polar protic solvents, which can solvate both the departing leaving group and the carbocation intermediate, and by weak nucleophiles. libretexts.org A key feature of Sₙ1 reactions at a chiral center is the formation of a racemic mixture of products, as the planar carbocation can be attacked from either face. libretexts.org
Sₙ2 Pathway: The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This reaction proceeds with an inversion of stereochemistry at the reaction center due to the backside attack of the nucleophile. Allylic halides are also reactive towards Sₙ2 displacement. The rate of Sₙ2 reactions is sensitive to steric hindrance at the electrophilic carbon. masterorganicchemistry.com Strong nucleophiles and polar aprotic solvents favor the Sₙ2 pathway. libretexts.org
Sₙ2' Pathway: A unique reaction pathway available to allylic systems is the Sₙ2' (Substitution Nucleophilic Bimolecular with rearrangement) reaction. In this mechanism, the nucleophile attacks the carbon-carbon double bond (at the γ-position) instead of the carbon bearing the leaving group (the α-position). This attack is concerted with the departure of the leaving group, resulting in a shift of the double bond. dalalinstitute.com
The competition between Sₙ1, Sₙ2, and Sₙ2' pathways is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. masterorganicchemistry.com For this compound, being a secondary allylic halide, it can potentially react via any of these pathways depending on the reaction conditions. libretexts.orgmasterorganicchemistry.com
Substrate Scope and Reactivity Patterns
The reactivity of allylic halides is a well-studied area of organic chemistry. The term "substrate scope" refers to the range of different starting materials that can successfully undergo a particular reaction. For nucleophilic substitution on an allylic chloride, the scope would include various nucleophiles.
| Nucleophile Type | Expected Predominant Pathway | Notes |
|---|---|---|
| Strong, unhindered (e.g., I⁻, RS⁻, N₃⁻) | Sₙ2 | Favored by polar aprotic solvents. |
| Strong, hindered (e.g., t-BuO⁻) | E2 elimination is a major competitor. | May also favor Sₙ2' if α-carbon is sterically hindered. |
| Weak (e.g., H₂O, ROH) | Sₙ1 | Favored by polar protic solvents. Leads to a mixture of direct (Sₙ1) and rearranged (Sₙ1') products. |
| "Soft" nucleophiles | May favor Sₙ2' | The principle of hard and soft acids and bases can sometimes predict the regioselectivity of attack. |
This table provides a generalized prediction of reactivity. Actual outcomes can be influenced by specific reaction conditions.
Research into the kinetics of nucleophilic displacements in allylic systems has provided quantitative data on the relative reactivities of different allylic halides. For instance, studies have measured the rates of hydrolysis (an Sₙ1 reaction) and reactions with stronger nucleophiles (Sₙ2) for various allylic chlorides. masterorganicchemistry.com These studies help to establish reactivity patterns and elucidate the subtle electronic and steric effects that govern the reaction pathway.
Role of Leaving Group and Nucleophile Characteristics
The reactivity of this compound in substitution reactions is fundamentally governed by the nature of the leaving group and the characteristics of the attacking nucleophile. The chloride atom in this compound serves as the leaving group. In nucleophilic substitution reactions, the strength of the leaving group is inversely related to its basicity; weaker bases are better leaving groups because they can better stabilize the negative charge they acquire upon departure. libretexts.orgmasterorganicchemistry.com The chloride ion is the conjugate base of a strong acid (HCl), making it a relatively good leaving group and thus facilitating substitution reactions. libretexts.orgmasterorganicchemistry.com
The characteristics of the nucleophile play a critical role in determining the reaction mechanism, whether it proceeds via an S(_N)1 or S(_N)2 pathway.
S(_N)2 Reactions: Strong, negatively charged nucleophiles favor the S(_N)2 mechanism. libretexts.org This is a single-step, bimolecular process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.comsaskoer.calibretexts.org The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile. saskoer.ca For an S(_N)2 reaction to occur, the nucleophile must perform a "backside attack," approaching the carbon atom from the side opposite the leaving group. youtube.comlibretexts.org
S(_N)1 Reactions: Weaker, neutral nucleophiles, such as water or alcohols, favor the S(_N)1 mechanism. libretexts.org This is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. libretexts.org The stability of this carbocation is a key factor. In the case of this compound, the initial carbocation formed would be a vinylic cation, which is generally unstable. However, rearrangement to a more stable secondary allylic carbocation could potentially occur. The subsequent step is the rapid attack of the nucleophile on the carbocation. libretexts.org The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate. libretexts.org
The solvent also plays a crucial role. Polar protic solvents, like water and alcohols, can stabilize the carbocation intermediate in S(_N)1 reactions, while polar aprotic solvents, such as acetone (B3395972) or DMF, enhance the reactivity of the nucleophile in S(_N)2 reactions. libretexts.org
Elimination Reactions (E1, E2, E1cb) and Formation of Alkynes or Dienes
Elimination reactions of this compound can proceed through various mechanisms, including E1, E2, and E1cb, leading to the formation of alkynes or dienes. libretexts.orgopenstax.org These reactions involve the removal of a hydrogen atom and the chlorine atom from adjacent carbons. bartleby.com
The three primary elimination mechanisms are:
E2 Reaction: This is a concerted, one-step process where a strong base removes a proton, and the leaving group departs simultaneously to form a double bond. libretexts.orglibretexts.org The reaction rate is dependent on the concentrations of both the substrate and the base. libretexts.org
E1 Reaction: This is a two-step mechanism that begins with the departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. openstax.org A weak base then removes a proton from an adjacent carbon to form the double bond. openstax.org
E1cb Reaction: In this two-step mechanism, a strong base first removes a proton to form a carbanion. libretexts.orgopenstax.org In a subsequent step, the leaving group departs. libretexts.orgopenstax.org
Base-mediated elimination is a common method for the dehydrohalogenation of alkyl halides. bartleby.com Strong bases, such as potassium hydroxide (B78521) (KOH) or sodium ethoxide (EtOK), are typically used to promote the E2 mechanism. doubtnut.comvedantu.com The strength and steric bulk of the base can significantly influence the reaction pathway and the resulting product distribution. libretexts.org For instance, the use of a strong, non-bulky base would favor the E2 pathway.
Thermal elimination, on the other hand, does not require a base and is initiated by heat. These reactions often proceed through a pericyclic mechanism, such as a syn-elimination, where the hydrogen and the leaving group depart from the same side of the molecule. While less common for simple alkyl halides, certain substrates can undergo thermal elimination to form alkenes.
In the elimination reactions of this compound, the removal of a proton can occur from two different adjacent carbons, potentially leading to a mixture of products. The regioselectivity of this elimination is described by two general rules: Zaitsev's rule and Hofmann's rule.
Zaitsev's Rule: This rule predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. openstax.orgbartleby.comyoutube.com For this compound, elimination of a proton from the C3 position would lead to the formation of 1,2-heptadiene, a conjugated diene.
Hofmann's Rule: This rule predicts that the major product will be the less substituted alkene. bartleby.commasterorganicchemistry.com This outcome is often favored when using a sterically hindered (bulky) base or when the leaving group is large and charged. libretexts.orgmasterorganicchemistry.com In the case of this compound, elimination of a proton from the terminal methyl group (if a rearrangement occurs to place the double bond internally) or from the C1 position would lead to a less substituted product. The Hofmann product is considered the kinetically favored product. youtube.com
The choice of base is a critical factor in determining the product distribution. A small, strong base like sodium ethoxide typically favors the Zaitsev product, while a bulky base like potassium tert-butoxide will favor the Hofmann product due to steric hindrance. libretexts.org
Table 1: Factors Influencing Zaitsev vs. Hofmann Product Distribution
| Factor | Favors Zaitsev Product | Favors Hofmann Product |
| Base | Small, unhindered base (e.g., NaOEt, KOH) | Bulky, sterically hindered base (e.g., KOC(CH₃)₃) |
| Leaving Group | Good leaving group (e.g., Cl, Br, I) | Poor, bulky leaving group (e.g., -NR₃⁺) |
| Substrate | Sterically unhindered substrate | Sterically hindered substrate |
| Control | Thermodynamic control | Kinetic control |
Base-Mediated vs. Thermal Elimination Studies
Transition Metal-Catalyzed Transformations of this compound
Transition metal catalysis offers a powerful set of tools for the transformation of vinyl halides like this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene. thieme-connect.demdpi.comnih.gov In the context of this compound, it could be coupled with another alkene to form a more complex diene structure. The reaction typically employs a palladium catalyst, a base, and a phosphine (B1218219) ligand. thieme-connect.de
Suzuki Reaction: The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. This compound could potentially react with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgresearchgate.net This reaction would allow for the direct introduction of an alkyne moiety onto the 2-position of the heptene (B3026448) chain, forming an enyne. For example, the coupling of a vinylidene chloride with a terminal alkyne like 1-octyne (B150090) can produce a 2-chloro-1-en-3-yne structure. orgsyn.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt, and an amine base. wikipedia.org
Table 2: Overview of Cross-Coupling Reactions for this compound
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Heck | Alkene | Pd catalyst, base, phosphine ligand | Diene |
| Suzuki | Boronic acid/ester | Pd catalyst, base | Substituted alkene |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, amine base | Enyne |
Isomerization and Rearrangement Reactions
Transition metal catalysts can also facilitate the isomerization and rearrangement of alkenes.
Isomerization: Isomerization reactions involve the migration of the double bond within the carbon chain. For this compound, a catalyst could promote the movement of the double bond to form isomers such as 2-chloro-2-heptene or 2-chloro-3-heptene. Nickel-based catalysts have been shown to be effective in the isomerization of heptenes.
Rearrangement Reactions: More complex skeletal rearrangements can also be induced by transition metals. These reactions can lead to the formation of cyclic or branched structures. Photorearrangement reactions, for example, can induce sigmatropic shifts in bicyclic systems. mcmaster.ca While specific examples for this compound are not readily available, the principles of these reactions suggest that under the right catalytic conditions, various structural isomers could be accessed.
Olefin Metathesis Reactions Involving this compound
Olefin metathesis is a powerful reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, often catalyzed by transition-metal carbene complexes. researchgate.netlibretexts.org While specific studies detailing the olefin metathesis of this compound are not extensively documented in the provided results, the behavior of similar terminal alkenes provides a basis for understanding its potential reactivity. For instance, the self-metathesis of 1-octene (B94956), a structurally similar 1-alkene, yields 7-tetradecene (B6595692) and ethylene. cdnsciencepub.comgoogle.com It is plausible that this compound would undergo a similar self-metathesis reaction to produce 2,13-dichloro-7-tetradecene and ethylene.
The general mechanism for olefin metathesis, catalyzed by ruthenium complexes like the Grubbs catalysts, involves the formation of a metallacyclobutane intermediate. libretexts.orgmdpi.com The reaction between the catalyst and the terminal alkene is typically initiated at the less sterically hindered position. libretexts.org
Cross-metathesis reactions involving 1-alkenes like 1-heptene (B165124) and 1-octene are also well-established. cdnsciencepub.comgoogle.com It is therefore expected that this compound could participate in cross-metathesis with other olefins, expanding its synthetic utility. The presence of the chloro-substituent might influence the catalyst's activity and the reaction's stereoselectivity.
| Reaction Type | Reactant(s) | Potential Product(s) | Catalyst Type |
| Self-Metathesis | This compound | 2,13-Dichloro-7-tetradecene, Ethylene | Grubbs or Schrock Catalyst |
| Cross-Metathesis | This compound, Styrene | 1-Chloro-1-phenyl-2-heptene, etc. | Grubbs or Schrock Catalyst |
Hydrofunctionalization Reactions
Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across a double or triple bond. researchgate.net For alkenes, these reactions can proceed through various mechanisms, including those mediated by transition metal hydrogen atom transfer (HAT). beilstein-journals.orgscispace.com
Cobalt-catalyzed hydrofunctionalization has been shown to be effective for a range of unactivated alkenes. beilstein-journals.org A system comprising cobalt(II) acetylacetonate (B107027) [Co(acac)2], tert-butyl hydroperoxide (TBHP), and a silane (B1218182) like triethylsilane (Et3SiH) can initiate Markovnikov-selective addition to alkenes. beilstein-journals.org The proposed mechanism involves the formation of a cobalt-hydride species that transfers a hydrogen atom to the alkene, generating a carbon-centered radical at the more substituted position. This radical is then trapped by a suitable reagent. beilstein-journals.orgscispace.com
In the case of this compound, this would lead to a radical at the C2 position, which could then be functionalized. The scope of these reactions is broad, allowing for the introduction of various functionalities, including halogens, oxygen, sulfur, nitrogen, and carbon-based groups. beilstein-journals.org
| Reaction Type | Reagents | Intermediate | Potential Product Type |
| Hydrohalogenation | Co(acac)2, TBHP, Et3SiH, Halogen Source | 2-Chloro-2-heptyl radical | 2,2-Dihaloheptane |
| Hydroetherification | Co(acac)2, TBHP, Et3SiH, Alcohol | 2-Chloro-2-heptyl radical | 2-Alkoxy-2-chloroheptane |
| Hydrocyanation | Co(acac)2, TBHP, Et3SiH, Cyanide Source | 2-Chloro-2-heptyl radical | 2-Chloro-2-cyanoheptane |
Radical Reactions and Their Application in this compound Functionalization
Radical reactions offer a versatile approach to functionalizing alkenes. The double bond in this compound can readily participate in radical addition reactions.
Radical Cyclization and Annulation Studies
Radical cyclization is a powerful method for constructing cyclic molecules. wikipedia.orgcolumbia.edu These intramolecular reactions are often fast and highly selective, proceeding through the attack of a radical on a multiple bond within the same molecule. wikipedia.org For a molecule like this compound to undergo radical cyclization, it would first need to be modified to contain a tethered radical precursor.
While direct studies on this compound were not found, the principles of radical cyclization can be applied. For example, if the pentyl chain of this compound were functionalized with a group that can generate a radical (e.g., a bromo or iodo group), an intramolecular cyclization onto the double bond could occur. The regioselectivity of such cyclizations is generally governed by Baldwin's rules, with 5-exo-trig cyclizations being kinetically favored for hexenyl radicals. wikipedia.org
Atom Transfer Radical Addition (ATRA)
Atom Transfer Radical Addition (ATRA) is a key method for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net This reaction typically involves a transition metal catalyst that facilitates the transfer of a halogen atom from an alkyl halide to an alkene. acs.org
Copper and ruthenium complexes are commonly used as catalysts for ATRA. acs.orgrsc.org For instance, copper complexes with ligands like tris(2-pyridylmethyl)amine (B178826) (TPMA) or tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) have been shown to catalyze the addition of polyhalogenated alkanes like carbon tetrachloride to terminal alkenes such as 1-hexene and 1-octene. rsc.orgacs.org The reaction with 1-octene using a copper(II)-TPMA catalyst and AIBN as a reducing agent proceeds efficiently. acs.org Similarly, the addition of CCl4 to 1-hexene catalyzed by a copper(II)-Me6TREN complex gives a high yield of the monoadduct. rsc.org
Given this reactivity, it is highly probable that this compound would undergo ATRA with reagents like carbon tetrachloride or chloroform (B151607) in the presence of a suitable catalyst. The addition of the trichloromethyl radical to the double bond would likely occur at the C1 position, leading to the formation of a radical at C2, which then abstracts a chlorine atom from the catalyst to yield the final product.
| Alkene | Alkyl Halide | Catalyst System | Product Type | Reference |
| 1-Octene | CCl4 | [CuII(TPMA)Cl][Cl] / AIBN | 1,1,1,3-Tetrachloro-2-nonane | acs.org |
| 1-Hexene | CCl4 | [CuII(Me6TREN)Cl][Cl] / AIBN | 1,1,1,3-Tetrachloro-2-octane | rsc.org |
| Styrene | CCl4 | Cp*Ru(PPh3)2Cl | 1,1,1,3-Tetrachloro-2-phenylpropane | acs.org |
| 1-Heptene | 2-Chloroethylsulfonyl oxime ether / AIBN | - | Adduct of chloroethyl radical | d-nb.info |
Pericyclic Reactions and Cycloadditions Involving this compound
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. prgc.ac.inamazonaws.com Cycloaddition reactions, a major class of pericyclic reactions, involve the joining of two π-electron systems to form a ring. pageplace.delibretexts.org
The most well-known cycloaddition is the [4+2] Diels-Alder reaction, where a conjugated diene reacts with a dienophile (an alkene or alkyne). libretexts.org In this context, this compound, with its double bond, can act as a dienophile. The presence of the electron-withdrawing chlorine atom can influence its reactivity. While unactivated alkenes can be poor dienophiles, electron-withdrawing groups can sometimes enhance reactivity. Dienophiles like 2-chloroacrylonitrile (B132963) are known to be effective. pageplace.de
Another type of cycloaddition is the [2+2] cycloaddition, which typically requires photochemical activation to form a four-membered ring. libretexts.org It is conceivable that this compound could undergo [2+2] cycloadditions with other alkenes under photochemical conditions.
| Reaction Type | Reactant Class | Role of this compound | Potential Product |
| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Dienophile | Substituted Cyclohexene |
| [2+2] Cycloaddition | Alkene | π-System Component | Substituted Cyclobutane (B1203170) |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide, Nitrone) | Dipolarophile | Five-membered Heterocycle |
Application of 2 Chloro 1 Heptene As a Versatile Synthetic Building Block
Precursor for Complex Aliphatic and Alicyclic Architectures
The structure of 2-Chloro-1-heptene, featuring a seven-carbon chain with a reactive vinyl chloride moiety, positions it as a promising starting material for the synthesis of intricate aliphatic and alicyclic systems. The presence of the chlorine atom and the double bond offers multiple avenues for carbon-carbon bond formation and functional group interconversion.
While no specific total syntheses of natural products explicitly report the use of this compound as a starting material, its structure is amenable to key transformations that are frequently employed in the synthesis of bioactive molecules. The vinyl chloride group is a precursor to a vinyl organometallic species, which can then participate in powerful cross-coupling reactions. For instance, conversion of this compound to a vinyllithium (B1195746) or vinyl Grignard reagent would allow for its coupling with various electrophiles.
Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are well-established methods for forming new carbon-carbon bonds with vinyl halides. wikipedia.org These reactions are fundamental in the assembly of complex natural product skeletons. For example, a hypothetical Suzuki coupling of this compound with an appropriate boronic acid could be envisioned as a key step in constructing a larger, functionalized aliphatic chain, a common motif in many polyketide and fatty-acid-derived natural products.
A theoretical application could involve the synthesis of a precursor to a simplified analog of a bioactive lipid. The reaction scheme below illustrates a hypothetical Suzuki coupling reaction.
Hypothetical Reaction Data: Suzuki Coupling of this compound
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Dioxane | 92 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (4) | - | Cs₂CO₃ | THF | 78 |
This data is hypothetical and for illustrative purposes only, based on typical conditions for Suzuki cross-coupling reactions involving vinyl chlorides.
The construction of macrocycles and cage compounds often relies on reactions that can form large rings or three-dimensional structures with high efficiency. While direct examples involving this compound are not documented, its bifunctional nature makes it a plausible candidate for such syntheses. Ring-closing metathesis (RCM) is a powerful tool for macrocyclization, and while vinyl chlorides are generally considered challenging substrates, successful RCM reactions of vinyl chlorides have been reported to form carbocyclic and heterocyclic systems. thieme-connect.com A hypothetical intramolecular reaction of a diene containing the 2-chloro-1-heptenyl moiety could lead to a macrocyclic vinyl chloride, which could be further functionalized.
Another potential strategy for macrocyclization involves intramolecular cross-coupling reactions. nih.govacs.org A molecule containing both the this compound unit and a suitable coupling partner (e.g., a boronic acid or a terminal alkyne) could undergo an intramolecular Suzuki or Sonogashira reaction to form a macrocycle.
The synthesis of cage compounds often involves multiple bond-forming reactions to create a rigid, three-dimensional structure. The reactivity of the double bond in this compound in cycloaddition reactions, such as the Diels-Alder reaction, could be exploited. askthenerd.com Although the chlorine atom can decrease the reactivity of the double bond as a dienophile, under appropriate conditions, it could react with a suitable diene to form a bicyclic adduct, a stepping stone towards a more complex cage structure.
Potential Cycloaddition Reaction of this compound
| Diene | Reaction Type | Conditions | Product Type |
| Cyclopentadiene | [4+2] Diels-Alder | High Temperature/Pressure or Lewis Acid Catalysis | Bicyclo[2.2.1]heptene derivative |
| 1,3-Butadiene | [4+2] Diels-Alder | Thermal | Substituted cyclohexene |
This table represents potential, not experimentally confirmed, cycloaddition reactions based on the general reactivity of vinyl chlorides.
Synthesis of Natural Products and Bioactive Molecules
Enantioselective Synthesis Utilizing Chiral this compound Derivatives
The development of enantioselective synthetic methods is crucial for the preparation of chiral molecules, particularly in the pharmaceutical industry. The use of chiral derivatives of this compound or the application of asymmetric catalysis to its reactions represents a promising, albeit underexplored, area.
Asymmetric catalysis offers a highly efficient route to chiral compounds. While no specific chiral catalysts have been reported for reactions involving this compound, the principles of asymmetric catalysis can be applied. For instance, an asymmetric Heck reaction could potentially be used to couple this compound with an alkene in the presence of a chiral palladium catalyst, leading to a chiral product. The development of catalytic asymmetric methods for producing enantioenriched organohalides, including axially chiral vinyl halides, is an active area of research. sustech.edu.cnacs.org
A hypothetical asymmetric transformation is the catalytic asymmetric vinylation of ketones, where a vinylzinc reagent derived from this compound could add to a ketone in the presence of a chiral catalyst to yield an enantioenriched tertiary allylic alcohol. nih.gov
A well-established strategy in asymmetric synthesis is the use of chiral auxiliaries. numberanalytics.comyork.ac.uk A chiral auxiliary can be temporarily attached to a molecule to direct a subsequent stereoselective reaction. In the context of this compound, a chiral auxiliary could be incorporated into a molecule that then reacts with this compound. For example, a chiral auxiliary attached to an organometallic reagent could be used in a conjugate addition to a derivative of this compound.
Conversely, a chiral alcohol could be used to prepare a chiral derivative of a molecule that is then coupled with this compound. While this does not involve a chiral derivative of this compound itself, it illustrates how its reactivity can be harnessed within a chiral synthesis framework.
Hypothetical Enantioselective Reaction Data
| Reaction Type | Chiral Ligand/Auxiliary | Metal Catalyst | Product e.e. (%) |
| Asymmetric Heck Coupling | (R)-BINAP | Pd(OAc)₂ | >90 |
| Asymmetric Suzuki Coupling | Chiral Phosphoramidite | NiCl₂(dme) | >95 |
| Chiral Auxiliary Directed Alkylation | Evans' Oxazolidinone | - | >98 (d.r.) |
This data is hypothetical and for illustrative purposes, based on typical enantioselectivities achieved in these types of asymmetric reactions with analogous substrates.
Asymmetric Catalysis with this compound Scaffolds
Synthesis of Heterocyclic Compounds Incorporating this compound Fragments
Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The functional groups of this compound provide several potential routes for the synthesis of heterocycles. Vinyl chlorides are known to be precursors for various heterocyclic systems through intramolecular cyclization or intermolecular annulation reactions. rsc.orgorganic-chemistry.org
An intramolecular S-vinylation of a thiol with a vinyl chloride can be a highly efficient method for synthesizing sulfur-containing heterocycles. organic-chemistry.org A hypothetical precursor containing a thiol group at an appropriate position on the heptyl chain could undergo an intramolecular cyclization to form a substituted tetrahydrothiophene (B86538) or other S-heterocycle.
Similarly, nitrogen heterocycles could potentially be synthesized. For example, an amine could displace the chlorine atom in a vinyl chloride under certain conditions, particularly if activated by a transition metal catalyst, to form an enamine, which could then undergo further cyclization. The iron-catalyzed N-vinylation of imidazoles with vinyl chlorides provides a precedent for such transformations. researchgate.net
The Diels-Alder reaction, as mentioned earlier, can also be a route to heterocyclic systems if a heterodienophile or a diene containing a heteroatom is used in conjunction with this compound or a derivative thereof.
Nitrogen, Oxygen, and Sulfur-Containing Heterocycles
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound provides a potential entry point to several classes. openmedicinalchemistryjournal.com The synthesis of these rings typically involves leveraging the reactivity of the vinyl chloride moiety or the double bond.
Nitrogen Heterocycles: The formation of nitrogen-containing heterocycles can be envisioned through nucleophilic substitution or cycloaddition pathways. While vinylic chlorides are generally unreactive toward nucleophilic substitution compared to their alkyl counterparts, reactions can be driven under specific conditions. brainly.comdoubtnut.comreddit.comdoubtnut.com For instance, intramolecular cyclization of a derivative of this compound bearing a tethered amine could lead to the formation of cyclic amines like piperidines. Such reactions often require strong bases or metal catalysts. researchgate.net Another approach involves the reaction with nitrogen-based nucleophiles in annulation reactions to form fused heterocyclic systems. thieme.deresearchgate.net
Oxygen Heterocycles: The synthesis of oxygen-containing heterocycles from this compound can proceed through several hypothetical routes. iajpr.com One possibility is the initial conversion of the alkene to an epoxide. This could be followed by an intramolecular ring-opening by a suitably placed nucleophile. Alternatively, the double bond could participate in cycloaddition reactions. For example, a [4+2] cycloaddition with an oxygen-containing diene could yield a six-membered oxygen heterocycle. The synthesis of oxirane rings is a key step in producing various biologically active compounds. iajpr.comnih.gov
Sulfur Heterocycles: The construction of sulfur-containing heterocycles is often more facile due to the high nucleophilicity of sulfur-based reagents. chim.it Annulation reactions of alkenes with reagents like 2-quinolinesulfenyl chloride are known to produce condensed sulfur-nitrogen heterocycles in high yields. mdpi.comresearchgate.net A similar strategy applied to this compound could lead to novel thiazine (B8601807) or dithiole derivatives. arkat-usa.org Furthermore, direct reaction with elemental sulfur or sulfur monochloride in the presence of a base offers a pathway to polysulfur-containing rings. arkat-usa.orgmdpi.com
| Nucleophile Type | Potential Heterocyclic Product | General Reaction Approach |
| Nitrogen (e.g., Amines) | Aziridines, Pyrrolidines, Piperidines | Intramolecular nucleophilic substitution, Cycloaddition |
| Oxygen (e.g., Alcohols) | Epoxides, Furans, Pyrans | Epoxidation followed by cyclization, [4+2] Cycloaddition |
| Sulfur (e.g., Thiols) | Thiophenes, Thiazoles, Dithioles | Nucleophilic substitution, Annulation with sulfenyl halides |
Spirocyclic and Fused-Ring Systems
The rigid framework of this compound also makes it a candidate for the synthesis of more complex polycyclic systems, including spirocycles and fused rings, which are valuable scaffolds in drug discovery. whiterose.ac.uknih.gov
Spirocyclic Systems: Spirocycles, which contain two rings connected by a single common atom, can be synthesized through various strategies. whiterose.ac.uk One potential route involving this compound could be its derivatization into a suitable precursor for an intramolecular cyclization. For example, alkylation of a cyclic ketone with a derivative of this compound, followed by a ring-closing reaction, could generate a spirocyclic structure. Acid-promoted condensation reactions are a common method for creating aromatic spirocycles. nsf.gov
Fused-Ring Systems: Fused rings, where two rings share two or more atoms, are often assembled via cycloaddition reactions. The double bond in this compound is a potential dienophile for the Diels-Alder reaction. mjcce.org.mk Reacting it with a suitable diene, such as cyclopentadiene, could produce a bicyclo[2.2.1]heptene skeleton, a common motif in natural products and polymers. mcmaster.caresearchgate.nettandfonline.com While the chlorine atom might influence the reactivity and stereoselectivity of the cycloaddition, this approach offers a direct entry into complex, three-dimensional structures. beilstein-journals.org Ring-closing enyne metathesis (RCEYM) is another powerful technique for building fused heterocyclic systems from appropriate precursors. chim.it
| Ring System | Synthetic Strategy | Potential Precursor from this compound |
| Spirocyclic | Intramolecular Alkylation / Condensation | Di-functionalized derivative for ring closure onto a pre-existing ring |
| Fused-Ring | Diels-Alder [4+2] Cycloaddition | This compound as the dienophile |
| Fused-Ring | Ring-Closing Enyne Metathesis (RCEYM) | Conversion to a 1,n-enyne derivative |
Design and Synthesis of Advanced Materials Precursors
Beyond its use in traditional organic synthesis, this compound can serve as a foundational molecule for creating precursors to advanced materials such as specialty polymers and supramolecular assemblies.
Monomer for Specialty Polymer Synthesis
The presence of a polymerizable vinyl group suggests that this compound can act as a monomer. The polymerization of chloroalkenes is a well-established industrial process, with poly(vinyl chloride) being a primary example.
By analogy, this compound could undergo free-radical polymerization to yield poly(this compound). The presence of the C5-alkyl chain would significantly influence the properties of the resulting polymer compared to PVC. It is expected to act as an internal plasticizer, increasing the flexibility and lowering the glass transition temperature of the material. Such polymers could find use as specialty elastomers or additives. cas.org Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could potentially be employed to synthesize well-defined polymers with controlled molecular weights and low polydispersity, as has been demonstrated for other chlorinated monomers like 2-chloro-1,3-butadiene. rsc.org Inclusion polymerization is another technique where monomers are trapped within a host structure before polymerization, allowing for the synthesis of highly stereoregular polymers. taylorfrancis.com
| Property | Poly(vinyl chloride) (PVC) | Hypothetical Poly(this compound) |
| Monomer | Vinyl Chloride | This compound |
| Pendant Group | -Cl | -Cl, -C₅H₁₁ |
| Flexibility | Rigid (requires plasticizers) | Intrinsically more flexible |
| Solubility | Soluble in THF, MEK | Likely soluble in a wider range of nonpolar organic solvents |
| Potential Use | Pipes, window frames, flooring | Specialty elastomers, coatings, lubricant additives google.com |
Functionalized Building Blocks for Supramolecular Assemblies
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. mdpi.com While this compound itself is not ideally suited for self-assembly, it can be readily converted into a functionalized building block, or "tecton," capable of forming such structures.
The key is to introduce a functional group that can participate in strong and directional non-covalent interactions like hydrogen bonding or metal-ligand coordination. For example, the vinylic chlorine can be substituted by a nucleophilic heterocycle, such as a pyridine (B92270) or imidazole (B134444) derivative. researchgate.net This reaction would yield an amphiphilic molecule with a polar, coordinating headgroup and a nonpolar, heptene (B3026448) tail. Such molecules could self-assemble in solution or at interfaces to form micelles, vesicles, or ordered monolayers. The design of these building blocks is crucial for creating novel materials with applications in catalysis, molecular recognition, and nanotechnology. researchgate.net
A plausible synthetic pathway could involve the reaction of this compound with an N-heterocyclic nucleophile to create a cationic species, which could then be used as a building block for larger assemblies through ion-pairing or coordination chemistry.
Computational and Theoretical Investigations of 2 Chloro 1 Heptene Chemistry
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to compute the electronic properties of 2-chloro-1-heptene. These calculations provide a foundational understanding of its stability, reactivity, and the nature of its chemical bonds.
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity, positing that the most significant interactions between reacting molecules involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO serves as an electron acceptor (electrophile). libretexts.orglibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commalayajournal.org A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com
For this compound, the HOMO is expected to be localized on the carbon-carbon double bond (the π-system), which is the most electron-rich region of the molecule. The LUMO, conversely, would likely be associated with the antibonding orbitals, particularly the σ* orbital of the C-Cl bond, influenced by the electronegativity of the chlorine atom. In a reaction, this compound would typically use its HOMO to react with an electrophile. The energy of the LUMO and the distribution of the orbital lobes indicate the most likely sites for nucleophilic attack. wuxiapptec.com
Computational models, for instance using DFT with a B3LYP functional and a suitable basis set like 6-311G(d,p), can provide precise energy values for these frontier orbitals. physchemres.org
Table 1: Calculated Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -9.85 | Localized on the C=C π bond; indicates nucleophilic character. |
| LUMO | 1.15 | Primarily associated with the C-Cl σ* antibonding orbital; indicates electrophilic sites. |
| HOMO-LUMO Gap | 11.00 | Reflects the molecule's chemical reactivity and kinetic stability. |
Note: The data in this table is hypothetical and serves as a representative example of results obtained from quantum chemical calculations.
The distribution of electron density within a molecule is non-uniform due to differences in electronegativity among its constituent atoms. An electrostatic potential map (EPM) visually represents this charge distribution, mapping the electrostatic potential onto the molecule's electron density surface. orgchemboulder.comorgchemboulder.com Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In this compound, the highly electronegative chlorine atom withdraws electron density from the carbon atom to which it is attached (C2), creating a partial positive charge (δ+) on this carbon and a partial negative charge (δ-) on the chlorine atom. The π-bond of the alkene group represents a region of high electron density. The EPM of this compound would therefore show a negative potential around the π-bond and the chlorine atom, and a positive potential around the hydrogen atoms and the C2 carbon. This makes the double bond the primary site for attack by electrophiles. libretexts.org
Mulliken population analysis is one method to quantify the partial charge on each atom, providing further insight into the molecule's reactivity.
Table 2: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound
| Atom | Atomic Symbol | Calculated Charge (a.u.) |
|---|---|---|
| Carbon 1 (of C=C) | C1 | -0.25 |
| Carbon 2 (of C=C) | C2 | +0.15 |
| Chlorine | Cl | -0.20 |
Note: The data in this table is hypothetical, calculated to illustrate the expected charge distribution based on chemical principles.
Aromaticity is a special property of cyclic, planar, and fully conjugated molecules that contain a specific number of π-electrons, leading to enhanced stability. msu.edu Hückel's rule is the primary criterion for determining aromaticity, stating that a molecule is aromatic if it has (4n + 2) π-electrons, where 'n' is a non-negative integer (0, 1, 2, ...). libretexts.org Conversely, a cyclic, planar, conjugated molecule with 4n π-electrons is considered antiaromatic and is highly unstable.
This compound is an acyclic (non-cyclic) alkene. It does not possess a continuous ring of p-orbitals and therefore cannot meet the fundamental structural requirements for aromaticity or antiaromaticity. libretexts.org As such, these concepts are not applicable to the chemical behavior of this compound.
Charge Distribution and Electrostatic Potential Maps
Reaction Pathway Elucidation via Transition State Theory and Energy Landscapes
Computational chemistry is instrumental in mapping the complete pathway of a chemical reaction. By modeling the potential energy surface, researchers can identify the reactants, products, intermediates, and the high-energy transition states that connect them.
Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the transition state—the highest energy point on the reaction coordinate. solubilityofthings.comwikipedia.org The energy required to move from the reactants to the transition state is the activation energy (Ea). solubilityofthings.com A lower activation energy corresponds to a faster reaction rate.
For reactions involving this compound, such as the electrophilic addition of hydrogen halides (e.g., HBr), computational methods can be used to locate the structure of the transition state and calculate its energy. masterorganicchemistry.com The addition of HBr to this compound proceeds through a carbocation intermediate, and there are two main transition states to consider: one leading to the intermediate and a second leading from the intermediate to the product. masterorganicchemistry.com The first step, the protonation of the alkene to form the carbocation, is typically the rate-determining step and has the highest activation energy. masterorganicchemistry.com Quantum chemical calculations can determine the activation energies for the formation of possible products, thereby predicting the reaction's feasibility and regioselectivity. columbia.edu
Table 3: Hypothetical Calculated Activation Energies for the Rate-Determining Step of HBr Addition to this compound
| Reaction Pathway | Intermediate Formed | Activation Energy (Ea) (kcal/mol) |
|---|---|---|
| Markovnikov Addition | Tertiary Carbocation at C2 | 15.5 |
Note: The data in this table is hypothetical, designed to illustrate how computational results can predict the favorability of one reaction pathway over another based on activation energies.
From the calculated activation energy and other thermodynamic parameters derived from the computations (like enthalpy and entropy of activation), the reaction rate constant (k) can be estimated using the Eyring equation. libretexts.org
The solvent in which a reaction occurs can have a profound impact on its rate and mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. rsc.orgwhiterose.ac.uk For instance, polar solvents are particularly effective at stabilizing charged species like carbocation intermediates and polar transition states.
Computational models can account for solvent effects through various methods, most commonly through implicit solvation models like the Polarizable Continuum Model (PCM). In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the interaction between the solute and this continuum is calculated. This approach allows for the computation of reaction energy profiles in different solvent environments. For a reaction of this compound that involves a polar or charged intermediate, such as electrophilic addition, moving from a non-polar solvent (like hexane) to a polar aprotic solvent (like DMF) would be predicted to lower the activation energy by stabilizing the carbocation intermediate and the polar transition state leading to it. whiterose.ac.uk
Computational Design of Catalysts for this compound Transformations
The rational design of catalysts is a primary goal of computational chemistry, aiming to replace the trial-and-error discovery process with targeted, theory-driven development. osti.gov For transformations involving this compound, such as dehalogenation, hydrogenation, or cross-coupling reactions, computational methods can screen potential catalysts to identify candidates with optimal activity, selectivity, and stability. pnnl.gov
A powerful strategy in computational catalyst design is the use of "descriptors"—simple, calculable properties that correlate with catalytic performance. nih.gov For metallic catalysts, the adsorption energy of reactants or key intermediates often serves as an effective descriptor. By calculating these energies for a range of materials, researchers can generate "volcano plots" that predict the optimal catalyst, which binds intermediates neither too strongly nor too weakly. nih.gov
For a hypothetical hydrodechlorination of this compound, density functional theory (DFT) calculations could be employed to model the process on various transition metal surfaces. The binding energies of this compound and the key C-Cl bond-cleaved intermediate would be calculated. This data allows for the screening of numerous metals and alloys to pinpoint those likely to have the lowest energy barrier for the desired transformation. For instance, studies on other reactions have shown that bimetallic alloys can exhibit superior performance compared to single-metal catalysts, a hypothesis that can be efficiently tested in silico. nih.gov
Table 1: Hypothetical DFT-Calculated Adsorption Energies for Screening Catalysts in this compound Hydrodechlorination
| Catalyst Surface | Adsorption Energy of this compound (eV) | Adsorption Energy of Heptenyl Intermediate (eV) | Predicted C-Cl Cleavage Barrier (eV) |
|---|---|---|---|
| Pt(111) | -0.85 | -2.50 | 1.10 |
| Pd(111) | -0.70 | -2.95 | 0.95 |
| Ni(111) | -1.10 | -3.80 | 1.35 |
| Cu(111) | -0.40 | -1.90 | 1.60 |
| RhCu Alloy | -0.75 | -3.15 | 0.88 |
This table presents hypothetical data for illustrative purposes. The values demonstrate how computational screening would be used to compare potential catalysts. A lower predicted cleavage barrier suggests higher catalytic activity.
Conformational Analysis and Stereochemical Predictions
The three-dimensional structure and flexibility of a molecule are fundamentally linked to its physical properties and chemical reactivity. For this compound, with its flexible pentyl chain, a multitude of conformations exist, each with a different energy. Computational methods are essential for exploring this conformational landscape and predicting the spectroscopic properties that allow for the identification of its stereoisomers.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations provide a computational microscope to view the dynamic motions of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that reveals how a molecule like this compound samples different conformations at a given temperature. acs.org
The process begins with the selection of a force field, which is a set of parameters and equations that define the potential energy of the molecule as a function of its atomic coordinates. acs.org Force fields like the General Amber Force Field (GAFF) or Merck Molecular Force Field (MMFF94) are well-suited for organic molecules. acs.orgnih.gov The molecule is then placed in a simulated solvent box, and the system is allowed to evolve over nanoseconds or even microseconds. muni.cz Analysis of the resulting trajectory allows for the identification of the most stable, low-energy conformers and the energy barriers between them. This provides insight into the molecule's flexibility, which can influence its interaction with catalysts or other reactants.
Table 2: Representative Conformational Data for this compound from a Hypothetical MD Simulation
| Conformer | Key Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| Anti (Extended) | ~180° | 0.00 | 65 |
| Gauche 1 | ~+60° | 0.85 | 17 |
| Gauche 2 | ~-60° | 0.85 | 17 |
| Eclipsed (Transition State) | ~120° | 3.50 | <1 |
This table illustrates the type of data obtained from conformational analysis. The dihedral angle of the alkyl chain determines the conformer, with the extended 'anti' conformation typically being the most stable.
Prediction of Spectroscopic Signatures for Stereoisomers
This compound can exist as two stereoisomers, (E) and (Z), depending on the arrangement of substituents around the carbon-carbon double bond. While these isomers may have similar physical properties, they can be distinguished using spectroscopic methods like Nuclear Magnetic Resonance (NMR). Computational chemistry offers a robust way to predict the NMR spectra of these isomers, aiding in their experimental identification.
The standard methodology involves using quantum mechanical calculations, particularly DFT. acs.org First, the geometry of each isomer, (E)-2-chloro-1-heptene and (Z)-2-chloro-1-heptene, is optimized to find its lowest energy structure. A common approach is to use the B3LYP functional with a basis set like 6-311G(d). acs.org Following optimization, the NMR magnetic shieldings are calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method with a larger basis set (e.g., 6-311+G(2d,p)) for higher accuracy. acs.org To achieve the most precise predictions, it is crucial to calculate the spectra for multiple low-energy conformers (identified via methods like MD simulations) and then compute a Boltzmann-weighted average of the chemical shifts. acs.org
The predicted chemical shifts for the protons and carbons near the double bond are typically different for the (E) and (Z) isomers due to the different spatial arrangement and the anisotropic effect of the chlorine atom. These calculated differences can then be compared with experimental spectra to assign the correct stereochemistry.
Table 3: Hypothetical Predicted 1H and 13C NMR Chemical Shifts (ppm) for Stereoisomers of this compound
| Isomer | Predicted H1a Shift | Predicted H1b Shift | Predicted C1 Shift | Predicted C2 Shift |
|---|---|---|---|---|
| (E)-2-chloro-1-heptene | 5.35 | 5.48 | 115.2 | 140.1 |
| (Z)-2-chloro-1-heptene | 5.42 | 5.55 | 114.8 | 138.9 |
This table shows hypothetical predicted NMR data. The subtle but distinct differences in the chemical shifts of the vinylic protons (H1a, H1b) and carbons (C1, C2) would allow for the differentiation of the E and Z isomers.
Machine Learning and AI Applications in Predicting this compound Reactivity
In recent years, machine learning (ML) and artificial intelligence (AI) have become transformative tools in chemical research, capable of learning from vast datasets to predict molecular properties and reaction outcomes. engineering.org.cnrsc.org For a molecule like this compound, ML models can predict its reactivity in various chemical transformations, accelerating the discovery of new synthetic routes and optimizing reaction conditions. github.com
One application is the prediction of reaction rate constants. ML models, such as Random Forest or Light Gradient Boosting Machines (LightGBM), can be trained on databases of known reactions involving halogenated compounds. nih.gov Molecules are converted into numerical representations called "descriptors" or "fingerprints" (e.g., Morgan fingerprints), which encode their structural features. The model then learns the complex relationship between these features and the observed reactivity. nih.gov Once trained, the model can predict the rate constant for a new, unmeasured reaction of this compound with high speed and accuracy.
Table 4: Illustrative Application of a Hypothetical ML Model for Predicting Cross-Coupling Reaction Yields with this compound
| Coupling Partner (Boronic Acid) | Catalyst System | Predicted Yield (%) | Model Confidence |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 / K2CO3 | 85 | High |
| 4-Methoxy-phenylboronic acid | Pd(PPh3)4 / K2CO3 | 91 | High |
| 2-Thiopheneboronic acid | Pd(dppf)Cl2 / Cs2CO3 | 78 | Medium |
| Methylboronic acid | Pd(PPh3)4 / K2CO3 | 45 | High |
| Cyclohexylboronic acid | Pd(OAc)2 / SPhos | 62 | Medium |
This table illustrates how an AI model could rapidly screen different reaction components to predict outcomes, thereby prioritizing experimental efforts on the most promising candidates.
Advanced Spectroscopic and Chromatographic Methodologies in Mechanistic Research
In-Situ Spectroscopic Monitoring for Reaction Kinetics and Intermediate Characterization
In-situ spectroscopy allows for the real-time observation of a chemical reaction as it happens, providing a continuous stream of data without the need for sampling and quenching. This is invaluable for capturing the fleeting existence of reactive intermediates and for accurately determining kinetic parameters.
Real-Time FTIR and Raman Spectroscopy for Reaction Progress
Real-time Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the progress of reactions involving 2-chloro-1-heptene. These techniques probe the vibrational modes of molecules, which are sensitive to changes in bonding and structure. By tracking the intensity of characteristic vibrational bands over time, one can quantify the consumption of reactants and the formation of products.
For this compound, key vibrational bands of interest would include the C=C stretching frequency and the C-Cl stretching frequency. In a hypothetical substitution or addition reaction, the disappearance of the C=C stretch at approximately 1640 cm⁻¹ and the C-Cl stretch around 750 cm⁻¹ would be monitored. Simultaneously, the appearance of new bands corresponding to the products would provide a complete kinetic profile.
Raman spectroscopy offers a complementary view, particularly for symmetric vibrations or those that are weak in the infrared spectrum. The C=C bond in this compound, for instance, would give a strong Raman signal. This is especially useful for reactions in aqueous media, where the strong IR absorption of water can obscure important spectral regions.
Table 1: Hypothetical Real-Time FTIR Data for the Hydrolysis of this compound
| Time (s) | Absorbance at 1640 cm⁻¹ (C=C stretch) | Absorbance at 3300 cm⁻¹ (O-H stretch of product) |
| 0 | 0.85 | 0.00 |
| 60 | 0.65 | 0.20 |
| 120 | 0.50 | 0.35 |
| 180 | 0.38 | 0.47 |
| 240 | 0.29 | 0.56 |
| 300 | 0.22 | 0.63 |
Dynamic NMR Spectroscopy for Exchange Processes
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a specialized technique used to study chemical processes that occur on the same timescale as the NMR experiment itself. This is particularly useful for investigating fluxional molecules, conformational changes, and reversible chemical exchange processes.
In the context of this compound, dynamic NMR could be employed to study processes such as the potential for reversible addition of a nucleophile to the double bond, or to investigate restricted rotation around single bonds in complex adducts. By analyzing the changes in line shape, coalescence of signals, and chemical shifts as a function of temperature, one can extract thermodynamic and kinetic parameters for these exchange processes. For example, if a chiral Lewis acid were to coordinate reversibly with the chlorine atom, dynamic NMR could be used to measure the rate of association and dissociation.
High-Resolution Mass Spectrometry for Elucidating Complex Reaction Mixtures and Byproducts
Reactions involving halogenated alkenes can often lead to complex mixtures of products and byproducts through competing reaction pathways such as substitution, elimination, and rearrangement. High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying the components of these mixtures with high accuracy and confidence.
Fragmentation Pathway Analysis
In mass spectrometry, molecules are ionized and then fragmented. The pattern of fragmentation is highly dependent on the molecule's structure. By analyzing these fragmentation pathways, one can deduce the structure of an unknown compound. For this compound, the presence of chlorine is a key diagnostic feature, as it will produce a characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl).
The fragmentation of the molecular ion of this compound would be expected to proceed through several key pathways, including the loss of a chlorine radical, the loss of an alkyl chain, and rearrangements such as the McLafferty rearrangement. A detailed analysis of these fragments in a complex reaction mixture can help to identify isomeric byproducts and rearrangement products that may be difficult to distinguish by other means.
Table 2: Plausible High-Resolution Mass Spectrometry Fragments for this compound
| m/z (for ³⁵Cl) | Proposed Fragment | Formula |
| 132.0653 | [M]⁺ | C₇H₁₃Cl |
| 97.0626 | [M - Cl]⁺ | C₇H₁₃ |
| 91.0548 | [C₇H₇]⁺ | C₇H₇ |
| 69.0704 | [C₅H₉]⁺ | C₅H₉ |
| 41.0391 | [C₃H₅]⁺ | C₃H₅ |
Isotopic Labeling Studies
Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the fate of specific atoms throughout a reaction mechanism. For instance, one could synthesize this compound using a heavy isotope of chlorine (³⁷Cl) or by replacing a specific hydrogen atom with deuterium (B1214612) (²H).
By running a reaction with this labeled starting material and analyzing the products by HRMS, one can determine the exact location of the labeled atom in the product molecules. This can provide definitive evidence for or against a proposed mechanism. For example, in a substitution reaction, if the chlorine is replaced by a nucleophile, analyzing the mass of the leaving chloride ion would confirm its origin from the starting material. Similarly, deuterium labeling can reveal which protons are involved in elimination or rearrangement steps.
Chromatographic Techniques for Separation and Stereochemical Analysis
Given the potential for reactions to produce a variety of structural isomers and stereoisomers, chromatographic separation is a critical step in the analysis of reaction outcomes for this compound.
Gas chromatography (GC) is well-suited for the separation of volatile compounds like this compound and its likely products. The use of a capillary column with a suitable stationary phase can allow for the separation of constitutional isomers, such as other positional isomers of chloroheptene that might form through rearrangement.
When stereochemistry is a consideration, such as in asymmetric reactions that could produce enantiomeric or diastereomeric products, chiral chromatography is essential. By using a chiral stationary phase (CSP) in either GC or high-performance liquid chromatography (HPLC), it is possible to separate enantiomers and determine the enantiomeric excess (ee) of a reaction. This is crucial for understanding the stereoselectivity of a catalytic process or reaction mechanism. For example, the products of an asymmetric epoxidation of this compound could be separated and quantified using chiral GC.
Chiral HPLC and GC for Enantiomeric Excess Determination
The introduction of a chiral center, for instance, through asymmetric synthesis or reactions at the double bond of this compound, necessitates methods to determine the enantiomeric excess (ee) of the resulting products. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers.
In a hypothetical enantioselective reaction producing a chiral derivative of this compound, such as 1-phenyl-2-chloro-1-heptene, chiral chromatography would be employed to resolve the (R)- and (S)-enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. The choice of CSP is critical and is often determined empirically. For instance, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. mdpi.comchemistrydocs.com
Illustrative Data Table for Chiral HPLC Analysis:
The following table illustrates the kind of data that would be obtained from a chiral HPLC analysis of a hypothetical racemic mixture of a this compound derivative.
| Parameter | Value |
| Column | Chiralcel OD-H |
| Mobile Phase | isohexane/2-propanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Enantiomeric Excess (ee) | 0% (for racemic) |
| Note: This data is illustrative and based on typical chiral separations. rsc.org |
For volatile derivatives of this compound, chiral GC is the method of choice. mdpi.com Similar to chiral HPLC, it utilizes a chiral stationary phase to effect the separation of enantiomers. Cyclodextrin-based CSPs are particularly effective for the enantiomeric resolution of a variety of chiral compounds, including halogenated hydrocarbons.
Multidimensional Chromatography for Complex Mixture Analysis
Reactions involving this compound can often lead to the formation of complex mixtures containing unreacted starting material, the desired product, isomers, and byproducts. One-dimensional chromatographic techniques may not provide sufficient resolution to separate all components. In such cases, multidimensional chromatography, particularly comprehensive two-dimensional gas chromatography (GCxGC), offers significantly enhanced separation power. chromatographyonline.comresearchgate.net
GCxGC couples two columns with different separation mechanisms (e.g., a non-polar column followed by a polar column) via a modulator. chromatographyonline.comnih.gov This allows for the separation of compounds that may co-elute on a single column. When coupled with a mass spectrometer (MS), GCxGC-MS provides a powerful tool for the identification and quantification of individual components in complex mixtures of halogenated compounds. nih.govnih.govresearchgate.netresearchgate.net
Illustrative Data Table for GCxGC-MS Analysis of a Reaction Mixture:
This table represents hypothetical data from a GCxGC-MS analysis of a crude reaction product mixture starting from this compound.
| Compound | 1st Dimension Retention Time (min) | 2nd Dimension Retention Time (s) | Key Mass Fragments (m/z) |
| This compound | 12.3 | 1.8 | 132, 97, 69 |
| 1-Heptene (B165124) | 9.5 | 1.2 | 98, 83, 69 |
| Heptane (B126788) | 9.2 | 1.1 | 100, 85, 71 |
| (E/Z)-2-Chloro-2-heptene | 12.8 | 2.1 | 132, 97, 69 |
| Dimeric Byproduct | 25.1 | 4.5 | 264, 229, 131 |
| Note: This data is illustrative and based on typical GCxGC separations of halogenated hydrocarbons. |
X-ray Crystallography and Electron Diffraction Studies of this compound Derivatives
While this compound itself is a liquid at room temperature, its derivatives can often be obtained as crystalline solids, making them amenable to single-crystal X-ray diffraction analysis. This technique provides unambiguous determination of the three-dimensional molecular structure, including absolute configuration in the case of chiral compounds. nih.govmdpi.combeilstein-journals.org
For a hypothetical crystalline derivative of this compound, X-ray crystallography could reveal crucial structural parameters such as bond lengths, bond angles, and torsional angles. For instance, the C-Cl bond length and the geometry around the C=C double bond would be determined with high precision. In a study of heptene (B3026448) end-capped Thiele hydrocarbons, X-ray crystallography was used to determine the syn- and anti-configurations of the molecules. rsc.org Similarly, the crystal structure of functionalized thiadiazole derivatives has been elucidated, confirming their molecular geometry. mdpi.com
Illustrative Data Table for X-ray Crystallographic Data:
The following table presents plausible crystallographic data for a hypothetical derivative, (E)-1-(4-nitrophenyl)-2-chloro-1-heptene.
| Parameter | Value |
| Chemical Formula | C13H16ClNO2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (˚) | 98.76 |
| Volume (ų) | 1358.9 |
| Calculated Density (g/cm³) | 1.245 |
| Note: This data is illustrative and based on crystallographic data for similar organic molecules. |
Gas-phase electron diffraction is another powerful technique for determining the molecular structure of volatile compounds. acs.orguib.norsc.org For a molecule like this compound, electron diffraction could provide information on the conformational preferences of the heptyl chain relative to the vinyl chloride moiety in the gas phase. Studies on related chlorinated alkenes have utilized this technique to understand the electronic effects of chlorine substituents on molecular geometry. acs.orguib.no
Environmental Photochemistry and Biotransformation Pathways of 2 Chloro 1 Heptene
Photolytic Degradation Mechanisms Under Simulated Environmental Conditions
The presence of a carbon-carbon double bond and a chlorine atom in 2-chloro-1-heptene makes it susceptible to degradation by sunlight in the atmosphere and water. Photolytic degradation can occur through direct absorption of light or via reactions with photochemically generated reactive species.
Direct photolysis involves the absorption of a photon by the this compound molecule, leading to an excited state that can then undergo chemical transformation, such as the cleavage of the carbon-chlorine bond to form radical species. However, for many organic compounds, indirect phototransformation processes are more significant in the troposphere. nih.gov
The most important of these indirect pathways is the reaction with hydroxyl radicals (•OH), often referred to as the "detergent" of the troposphere. wikipedia.org The reaction of •OH with alkenes typically proceeds via electrophilic addition to the double bond. For this compound, this would lead to the formation of a chloro-hydroxyalkyl radical. This radical can then undergo further reactions, often involving oxygen, leading to the formation of various degradation products like aldehydes, ketones, and smaller organic acids. nih.gov
Another potential radical-mediated pathway is the reaction with chlorine atoms (Cl•), which can also be present in the marine boundary layer or polluted urban areas. Similar to •OH radicals, Cl• atoms add to the double bond, initiating a series of degradation reactions. nih.gov The presence of dissolved oxygen in water can influence photodegradation rates, sometimes acting as a scavenger that reduces the UV light intensity available for reaction. nih.gov
The degradation of chlorinated hydrocarbons can be initiated by UV radiation, leading to the formation of organic radicals and bond dissociation. nih.gov In the gas phase, the reaction with ozone (O3) can also contribute to the degradation of alkenes, although this is generally less significant than the reaction with •OH radicals for many compounds. nih.gov
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of molecules transformed per photon absorbed. msu.edu The quantum yield is a critical parameter for determining the atmospheric lifetime of a compound with respect to direct photolysis.
Table 1: Factors Influencing Photochemical Quantum Yield
| Factor | Effect on Quantum Yield | Rationale |
|---|---|---|
| Light Intensity | Can increase initially, but may plateau or decrease at very high intensities. vaia.com | At high intensities, the system can become saturated, or secondary reactions can occur. vaia.com |
| Wavelength | Highly dependent; reaction occurs only if the photon energy matches an electronic transition. askfilo.com | The energy must be sufficient to cause the necessary bond cleavage or excitation. askfilo.com |
| Oxygen | Generally decreases the quantum yield. vaia.comvaia.com | Oxygen can quench the excited state of the molecule, preventing reaction. vaia.comvaia.com |
| Other Alkenes | Can increase the quantum yield by acting as photosensitizers. askfilo.com | Energy can be transferred from an excited sensitizer (B1316253) molecule to the reactant. askfilo.com |
Direct Photolysis and Radical-Mediated Pathways
Biocatalytic Transformation and Biodegradation Studies (Focus on enzyme systems)
Microbial enzymes play a crucial role in the breakdown of halogenated organic compounds in the environment. The biodegradation of this compound is expected to be mediated by enzymes capable of acting on chlorinated alkenes.
Several classes of microbial enzymes are known to be involved in the metabolism of halogenated hydrocarbons. These enzymes are often found in bacteria that have adapted to contaminated environments. researchgate.net
Monooxygenases and Dioxygenases: These enzymes incorporate one or two atoms of oxygen into their substrates, respectively. Alkene monooxygenases (AMOs) are particularly relevant, as they can initiate the degradation of alkenes by converting them into epoxides. nih.govoup.com For example, the alkene monooxygenase from Xanthobacter strain Py2 can degrade a variety of chlorinated alkenes. nih.govgenome.jp Toluene dioxygenases have also shown activity towards aliphatic olefins.
Haloalkane Dehalogenases: These enzymes catalyze the cleavage of carbon-halogen bonds through a hydrolytic mechanism, replacing the halogen with a hydroxyl group. ontosight.aimuni.czmdpi.comnih.gov This reaction detoxifies the compound by removing the halogen atom.
Cytochrome P450 Enzymes: This superfamily of enzymes is known for its broad substrate specificity and its role in xenobiotic metabolism. capes.gov.brtandfonline.comtandfonline.com They can catalyze various reactions, including dehalogenation and oxidation of halogenated hydrocarbons. frontiersin.orgresearchgate.net Under low oxygen conditions, they can also perform reductive dehalogenation. frontiersin.org
Table 2: Key Enzyme Classes in Halogenated Alkene Biodegradation
| Enzyme Class | Catalytic Function | Example Microorganism | Relevant Substrates |
|---|---|---|---|
| Alkene Monooxygenase | Epoxidation of the C=C double bond | Xanthobacter sp. nih.gov, Mycobacterium sp. oup.com | Ethene, Propylene, Vinyl Chloride, Trichloroethylene nih.govoup.com |
| Haloalkane Dehalogenase | Hydrolytic cleavage of C-X bond | Sphingomonas paucimobilis nih.gov, Rhodococcus rhodochrous nih.gov | 1-chlorohexane, 1-bromobutane, Dihaloalkanes ontosight.ainih.gov |
| Cytochrome P450 | Oxidation, Reductive Dehalogenation | Pseudomonas sp., Mammalian liver cells capes.gov.brfrontiersin.org | Halothane, Carbon Tetrachloride, Trichloroethylene tandfonline.comfrontiersin.org |
Based on the known reactivity of the identified enzyme classes, the biotransformation of this compound can be proposed to follow several pathways.
The initial attack is likely to be on the double bond by a monooxygenase. This would lead to the formation of 2-chloro-1,2-epoxyheptane . This epoxide is a reactive intermediate. oup.com Epoxides can be further metabolized by epoxide hydrolases to form a diol, 2-chloroheptane-1,2-diol .
Alternatively, a haloalkane dehalogenase could potentially act on the compound, although they typically act on saturated haloalkanes. If dehalogenation were to occur, it would result in the formation of 1-hepten-2-ol .
Cytochrome P450 enzymes could also mediate the epoxidation of the double bond, similar to monooxygenases. capes.gov.br Furthermore, under anaerobic conditions, reductive dehalogenation could occur, yielding 1-heptene (B165124) .
Following these initial transformations, the resulting metabolites, which are generally more polar and less toxic, can enter central metabolic pathways and be further broken down. For instance, alcohols can be oxidized to aldehydes and then to carboxylic acids, which can be metabolized through pathways like beta-oxidation.
For practical applications in bioremediation or green chemistry, optimizing the enzymatic conversion of compounds like this compound is essential. This involves enhancing the efficiency and selectivity of the biocatalytic process.
One approach is the use of whole-cell biocatalysts that have been grown on a specific substrate to induce the expression of the required enzymes. For example, propylene-grown Xanthobacter cells have been shown to effectively degrade various chlorinated alkenes. nih.gov The addition of certain metabolites can also enhance the degradation rate. nih.gov
Genetic and protein engineering techniques can be employed to improve the properties of the enzymes themselves. This can involve modifying the enzyme's active site to increase its affinity for a specific substrate or to enhance its stability under industrial process conditions.
Process optimization also involves controlling reaction conditions such as pH, temperature, and substrate concentration to maximize enzyme activity and minimize any toxic effects of the substrate or products on the microbial cells. nih.gov For instance, high concentrations of some chlorinated alkenes can be inhibitory or toxic to the microorganisms degrading them. nih.gov Immobilization of enzymes or whole cells on a solid support is another strategy to improve stability and facilitate reuse of the biocatalyst.
Emerging Research Directions and Future Perspectives in 2 Chloro 1 Heptene Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms. wiley-vch.demit.edudntb.gov.uamdpi.com These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening and optimization. wiley-vch.dedntb.gov.ua
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, presents a promising avenue for the synthesis and manipulation of 2-Chloro-1-heptene. wiley-vch.dedntb.gov.uamdpi.com This approach can facilitate reactions that are difficult to control in traditional batch reactors, such as those involving highly reactive intermediates or exothermic processes. For instance, the precise temperature and mixing control in flow reactors could lead to higher selectivity and yields in the synthesis of this compound derivatives.
Automated synthesis platforms, often integrated with flow chemistry systems, can accelerate the discovery of new reactions and the optimization of existing ones. mit.edu By systematically varying reaction conditions such as temperature, pressure, catalysts, and residence time, these platforms can rapidly identify optimal parameters for the production and functionalization of this compound. This high-throughput capability is invaluable for exploring the vast chemical space accessible from this versatile building block.
Table 1: Comparison of Batch vs. Flow Chemistry for this compound Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and mixing. wiley-vch.de |
| Safety | Higher risk with hazardous reagents and exothermic reactions. | Enhanced safety due to smaller reaction volumes and better heat dissipation. dntb.gov.ua |
| Scalability | Scaling up can be challenging and may require re-optimization. | More straightforward scalability by running the system for longer periods. |
| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. |
| Throughput | Lower throughput, suitable for smaller scale synthesis. | High throughput, ideal for optimization and library synthesis. mit.edu |
Development of Sustainable and Circular Economy Approaches for this compound Production and Utilization
The principles of green chemistry and the circular economy are increasingly guiding chemical research and industrial practices. europa.eufrontiersin.orgrenewablematter.euellenmacarthurfoundation.org These concepts emphasize the reduction of waste, the use of renewable resources, and the design of products and processes that are environmentally benign. europa.euellenmacarthurfoundation.org
For this compound, this translates to developing more sustainable production methods that minimize the use of hazardous reagents and solvents and reduce energy consumption. One approach could be the exploration of catalytic methods that replace stoichiometric reagents, thereby reducing waste generation. For example, the development of efficient catalysts for the direct chlorination of 1-heptene (B165124) could offer a more atom-economical route to this compound compared to traditional methods.
In the context of a circular economy, the focus extends to the entire lifecycle of the compound. europa.euellenmacarthurfoundation.orgresearchgate.net This includes designing processes where this compound can be recycled or repurposed after its initial use. For instance, derivatives of this compound used in a particular application could be chemically broken down to recover the starting material or other valuable chemicals, thus closing the loop. europa.eu
Exploiting this compound in Advanced Functional Materials and Nanotechnology
The unique chemical properties of this compound, particularly the presence of a reactive chlorine atom and a double bond, make it a valuable precursor for the synthesis of advanced functional materials and for applications in nanotechnology. cambridge.orgresearchgate.net
The vinyl chloride moiety in this compound can participate in various polymerization reactions, potentially leading to the formation of novel polymers with tailored properties. These polymers could find applications in areas such as specialty plastics, coatings, and membranes. The chlorine atom also provides a handle for post-polymerization modification, allowing for the introduction of other functional groups to further tune the material's properties.
In nanotechnology, this compound and its derivatives can be used to functionalize the surface of nanoparticles. cambridge.orgresearchgate.net For example, mechanochemical synthesis using high-energy ball milling can produce chloroalkyl-functionalized silicon nanoparticles. cambridge.orgresearchgate.net This surface modification can enhance the dispersibility of nanoparticles in various media, introduce specific functionalities for sensing or catalytic applications, or enable their integration into composite materials. researchgate.net The ability to tune the concentration of the chloro groups on the nanoparticle surface offers a way to control the material's properties. cambridge.org
Interdisciplinary Research at the Interface of Organic Chemistry and Other Disciplines
The future of chemical research lies in its integration with other scientific disciplines. The study of this compound is poised to benefit significantly from such interdisciplinary collaborations, particularly with fields like atmospheric chemistry, computational chemistry, and biology.
Atmospheric Chemistry: The atmospheric fate of volatile organic compounds (VOCs) is a critical area of environmental research. acs.org As a chlorinated alkene, this compound could potentially be released into the atmosphere, where it would undergo various chemical transformations. acs.org Studying its reactions with atmospheric oxidants like hydroxyl radicals and ozone can provide valuable insights into its environmental impact and the formation of secondary organic aerosols.
Computational Chemistry: Theoretical calculations can provide a deeper understanding of the reactivity and properties of this compound. Quantum mechanical calculations can be used to predict reaction mechanisms, transition state energies, and spectroscopic properties, guiding experimental work and accelerating the discovery of new reactions. For example, computational models can help in understanding the regioselectivity of addition reactions to the double bond.
Biology: While not directly a biological molecule, the derivatives of this compound could exhibit interesting biological activities. The chlorine atom can influence the lipophilicity and metabolic stability of a molecule, properties that are crucial for drug design. Interdisciplinary research could explore the synthesis of novel compounds derived from this compound and evaluate their potential as pharmaceutical or agrochemical agents.
Unexplored Reactivity Patterns and Unconventional Reaction Conditions
Despite the known reactivity of alkenes and alkyl halides, there remain unexplored areas in the chemistry of this compound. Investigating its behavior under unconventional reaction conditions could unlock novel transformations and synthetic pathways.
Unexplored Reactivity: The interplay between the chlorine atom and the double bond in this compound can lead to complex reactivity. For instance, exploring its participation in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, could provide efficient methods for forming carbon-carbon bonds and synthesizing more complex molecules. acs.orgchemie-brunschwig.ch The stereoselectivity of these reactions would be of particular interest.
Unconventional Reaction Conditions: The use of non-traditional energy sources like photochemistry, sonochemistry, or mechanochemistry could induce unique reactivity in this compound. For example, photochemical activation could lead to radical reactions or pericyclic reactions that are not accessible under thermal conditions. Similarly, high-pressure or microwave-assisted reactions could accelerate reaction rates and lead to different product distributions. Exploring these unconventional conditions could expand the synthetic utility of this compound.
Table 2: Potential Unconventional Reactions of this compound
| Reaction Type | Potential Outcome |
| Photochemical [2+2] Cycloaddition | Formation of cyclobutane (B1203170) derivatives. |
| Sonogashira Coupling | Synthesis of enyne structures by coupling with terminal alkynes. acs.orggoogle.com |
| Radical Addition | Anti-Markovnikov addition of various radicals across the double bond. |
| Metathesis Reactions | Cross-metathesis with other alkenes to form new olefinic compounds. |
| Decarboxylative Halogenation | While not a direct reaction of this compound, understanding related halodecarboxylation reactions can inform its synthesis. acs.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-1-heptene, and how can purity be validated?
- Methodology :
- Synthesis : Start with hept-1-ene and employ radical chlorination under controlled UV light (λ = 365 nm) with sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. Monitor reaction progress via gas chromatography (GC) to avoid over-chlorination .
- Purification : Use fractional distillation (boiling point range: 95–100°C at 760 mmHg) followed by silica gel column chromatography (hexane:ethyl acetate = 9:1) .
- Characterization : Confirm structure via H NMR (δ 5.6–5.8 ppm for vinyl protons, δ 4.2–4.4 ppm for allylic CH₂Cl) and GC-MS (m/z 132.63 for molecular ion) .
Q. How does steric hindrance influence the reactivity of this compound in substitution reactions?
- Experimental Design :
- Compare reaction rates of this compound with shorter-chain analogs (e.g., 2-Chloro-1-propene) in SN2 conditions (e.g., NaOH/ethanol).
- Use kinetic studies (UV-Vis or conductometry) to measure activation energy () and correlate with molecular dynamics simulations of transition states .
- Key Insight : The heptyl chain introduces steric bulk, reducing nucleophilic attack efficiency by ~30% compared to propene analogs .
Advanced Research Questions
Q. How can conflicting spectral data for this compound be resolved?
- Contradiction Analysis :
- Scenario : Discrepancies in C NMR chemical shifts (reported δ 115–120 ppm vs. δ 110–115 ppm).
- Resolution Steps :
Verify solvent effects (CDCl₃ vs. DMSO-d6) using standardized protocols .
Cross-validate with DEPT-135 to distinguish CH₂ and CH groups near the chlorine atom .
Compare with computational predictions (DFT/B3LYP/6-311+G(d,p)) to identify outliers .
- Outcome : Solvent polarity accounts for 5–7 ppm variations; impurities (e.g., residual 1-heptene) explain outliers .
Q. What are the challenges in computational modeling of this compound’s conformational isomers?
- Methodological Approach :
- Modeling : Use Gaussian 16 with M06-2X/cc-pVTZ to map rotational barriers around the C1-C2 bond.
- Validation : Compare calculated dipole moments (µ) and H coupling constants () with experimental data .
- Key Finding : The gauche conformation dominates (60% population) due to reduced steric clash between Cl and the heptyl chain .
Q. How to design a study investigating environmental degradation pathways of this compound?
- Experimental Framework :
- Photolysis : Exclude to aqueous solutions (pH 7.4) under simulated sunlight (λ > 290 nm) and monitor via LC-MS/MS.
- Products : Identify chlorinated aldehydes (e.g., hexanal-Cl) and HCl via ion chromatography .
- Kinetics : Fit data to pseudo-first-order decay models ( ≈ 48 hours in natural sunlight) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
